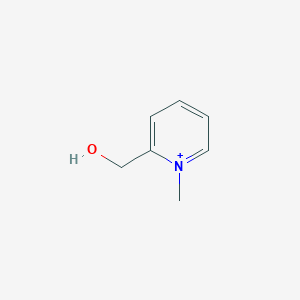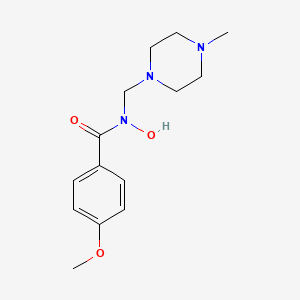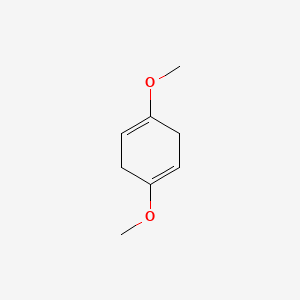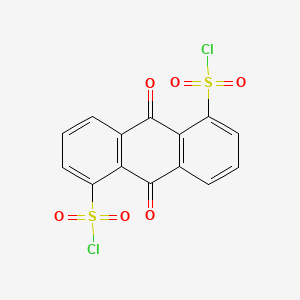
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups and two ketone functionalities at the 9 and 10 positions of the anthracene core. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the oxidation of anthracene to anthraquinone, which is then subjected to sulfonation using fuming sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions. The final step involves the conversion of these sulfonic acid groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react with the sulfonyl chloride groups under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
科学的研究の応用
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The compound’s ability to form stable sulfonamide and sulfonate ester linkages makes it valuable in the design of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene used as a hydrogen donor in organic reactions.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone used in the production of hydrogen peroxide.
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride: A related compound with sulfonyl chloride groups at different positions.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in chemical synthesis and industrial processes.
特性
CAS番号 |
36003-92-6 |
|---|---|
分子式 |
C14H6Cl2O6S2 |
分子量 |
405.2 g/mol |
IUPAC名 |
9,10-dioxoanthracene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)9-5-1-3-7-11(9)14(18)8-4-2-6-10(24(16,21)22)12(8)13(7)17/h1-6H |
InChIキー |
GKEFLCWBBRKOCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



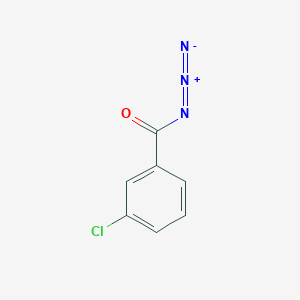
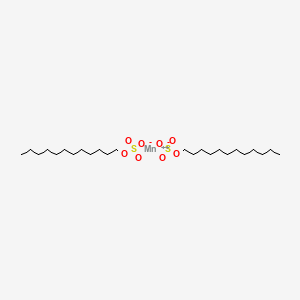
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
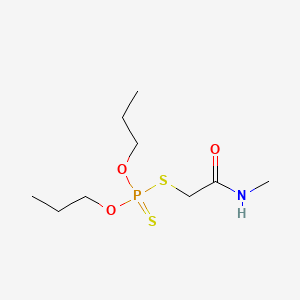
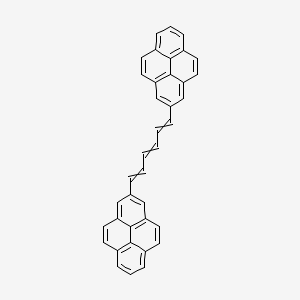
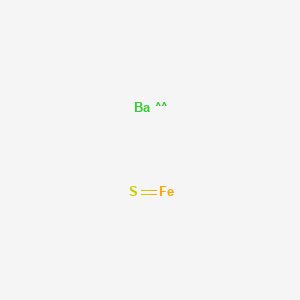
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
